1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions usually involve refluxing the reactants in a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Compounds with oxidized functional groups.
Reduction Products: Compounds with reduced functional groups.
Scientific Research Applications
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The compound’s anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation through specific pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Similar structure but lacks the chloromethyl group.
2-(6-Chlorobenzo[d]oxazol-2-yl)ethan-1-amine: Contains an amine group instead of an ethanone group.
Uniqueness
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is unique due to its chloromethyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-[6-(chloromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)10-12-8-3-2-7(5-11)4-9(8)14-10/h2-4H,5H2,1H3 |
InChI Key |
FVMHLKKWZDURPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)CCl |
Origin of Product |
United States |
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